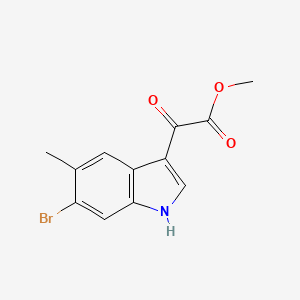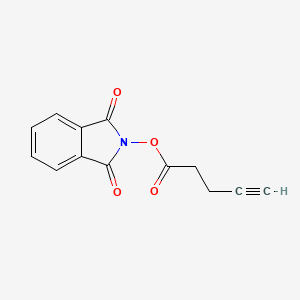
2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid is a chemical compound with the molecular formula C8H20N4O5S and a molar mass of 284.33 g/mol . It is known for its unique structure, which includes a morpholine ring and a guanidine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid typically involves the reaction of morpholine with a guanidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-morpholin-4-ylpropyl)guanidine hydrochloride
- 2-(3-morpholin-4-ylpropyl)guanidine nitrate
- 2-(3-morpholin-4-ylpropyl)guanidine phosphate
Uniqueness
2-(3-morpholin-4-ylpropyl)guanidine sulfuric acid is unique due to its specific combination of a morpholine ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
13910-60-6 |
|---|---|
Molecular Formula |
C8H20N4O5S |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N4O.H2O4S/c9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
MJLAHEDMVMXLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
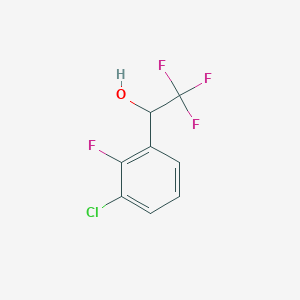
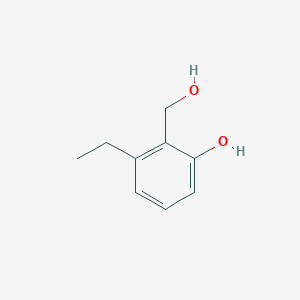
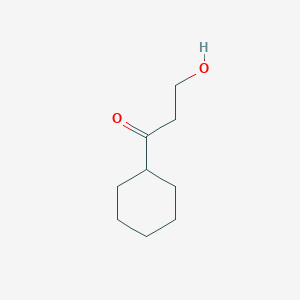
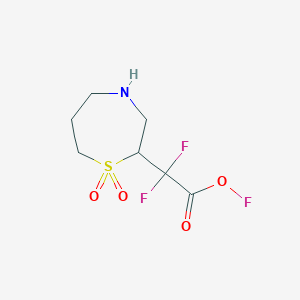
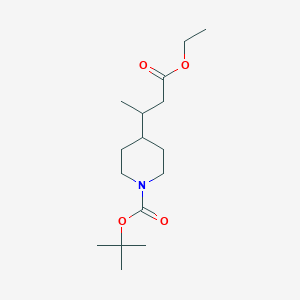
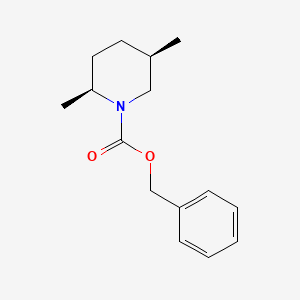

![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
